2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antihistaminic Agents
A study by Alagarsamy et al. (2009) explored the synthesis of 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, related to the chemical structure . These compounds were found to have significant in vivo H1-antihistaminic activity, indicating their potential as new class H1-antihistaminic agents. The compounds protected animals from histamine-induced bronchospasm, with some showing more potency than standard antihistamines and less sedation effects (Alagarsamy et al., 2009).
Antiviral Activity
Shamroukh and Ali (2008) reported on the antiviral activity of novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives. These compounds exhibited promising activity against the hepatitis-A virus (HAV), with specific compounds demonstrating significant virus count reduction, highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Antibacterial Activity
Almajan et al. (2010) synthesized compounds containing the 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure, exhibiting good antibacterial activities against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli. This suggests the utility of these compounds in the development of new antibacterial agents (Almajan et al., 2010).
Anticancer Activity
Several studies have shown the potential anticancer activity of compounds related to the given chemical structure. For instance, Xu et al. (2016) designed 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, which exhibited potent antiproliferative activity against various cancer cell lines. The compounds also demonstrated ability to inhibit tubulin polymerization and disrupted microtubule dynamics, indicating their potential in cancer therapy (Xu et al., 2016).
将来の方向性
特性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMBWYIFKVBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。